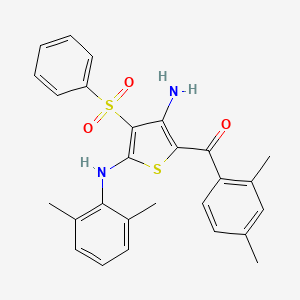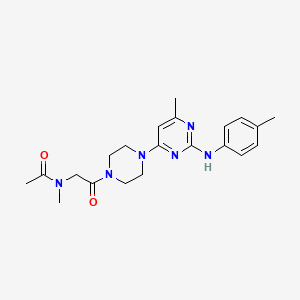![molecular formula C6H6Cl2N2O2 B2723280 2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide CAS No. 2411288-02-1](/img/structure/B2723280.png)
2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide, also known as CLOMA, is a chemical compound that has been widely used in scientific research. It is a derivative of the antibiotic chloramphenicol and has been found to have a variety of biological and pharmacological properties.
Wirkmechanismus
2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide works by inhibiting the activity of bacterial ribosomes, which are responsible for protein synthesis. It does this by binding to the A site of the ribosome, which prevents the binding of aminoacyl-tRNA to the ribosome. This results in the inhibition of protein synthesis and the eventual death of the bacterial cell.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacterial species, including both gram-positive and gram-negative bacteria. It has also been found to have antifungal and antiprotozoal activity. In addition, this compound has been shown to have anticancer properties and has been used in the development of new cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide in lab experiments is its broad-spectrum activity against a wide range of bacterial species. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments. In addition, its mechanism of action is similar to that of other antibiotics, which can make it less useful in the development of new antibiotics.
Zukünftige Richtungen
There are several future directions for the study of 2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide. One area of research is the development of new antibiotics and anticancer agents based on the structure of this compound. Another area of research is the study of the mechanism of action of this compound and its interactions with other antibiotics. Finally, the development of new synthesis methods for this compound could lead to improved yields and reduced toxicity.
Synthesemethoden
2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide can be synthesized using a multi-step process that involves the reaction of chloramphenicol with various reagents. The first step involves the conversion of chloramphenicol to 2,2-dichloro-N-(2-hydroxyethyl)acetamide, which is then reacted with 2-chloro-1,3-oxazol-4-ylmethyl chloride to yield this compound. The overall yield of this process is about 50%.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide has been used in a variety of scientific research applications, including the study of bacterial resistance mechanisms, protein synthesis, and mitochondrial function. It has also been used in the development of new antibiotics and anticancer agents.
Eigenschaften
IUPAC Name |
2-chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2/c7-1-5(11)9-2-4-3-12-6(8)10-4/h3H,1-2H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDUUSRWXYISPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Cl)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

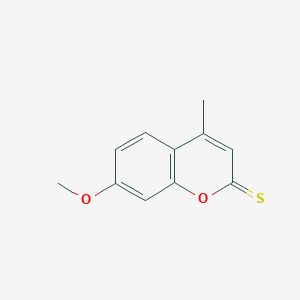


![3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2723202.png)
![N-cyano-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-4-fluoroaniline](/img/structure/B2723206.png)
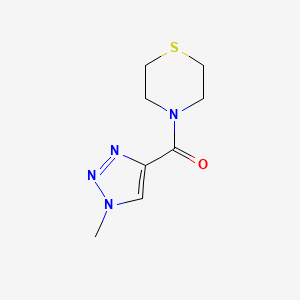
![3-phenylacrylaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2723209.png)
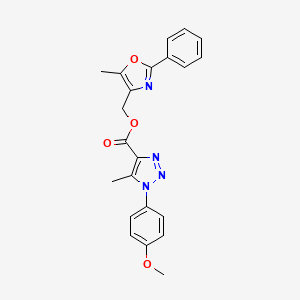
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2723213.png)


![4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2723218.png)
